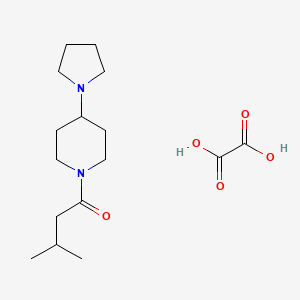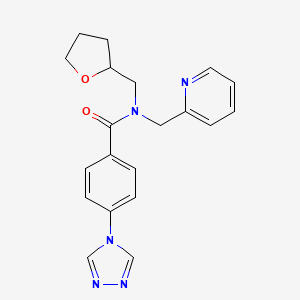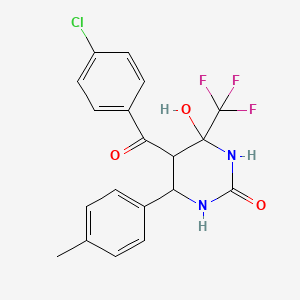
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPHP, is a psychoactive drug belonging to the class of cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. The chemical structure of MPHP is similar to other cathinones such as MDPV and alpha-PVP, which are known for their stimulant properties. MPHP is a potent stimulant that affects the central nervous system and has been associated with adverse effects such as addiction, psychosis, and death.
Mécanisme D'action
The mechanism of action of 1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its interaction with the dopamine transporter and other monoamine transporters in the brain. This compound binds to these transporters and inhibits their reuptake, leading to an increase in the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in a potent stimulant effect and can lead to addiction and other adverse effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinones such as MDPV and alpha-PVP. This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and a sense of well-being. However, these effects are often short-lived and can be followed by adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the neurochemical mechanisms underlying addiction and other psychiatric disorders. However, due to its psychoactive properties, this compound is illegal in many countries, making it difficult to obtain for research purposes. Additionally, the use of this compound in lab experiments can be ethically questionable due to its potential for abuse and adverse effects.
Orientations Futures
There are several future directions for the study of 1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of research could focus on the development of new drugs that target the dopamine transporter and other monoamine transporters in the brain. These drugs could be used to treat addiction, depression, and other psychiatric disorders. Another area of research could focus on the development of new analytical techniques for the detection of this compound and other designer drugs in biological samples. This could help to improve drug testing and reduce the use of these drugs for recreational purposes. Finally, more research is needed to determine the long-term effects of this compound on the brain and other organs. This could help to inform public health policies and reduce the harm associated with the use of this compound and other designer drugs.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to have an affinity for the dopamine transporter and can inhibit its reuptake. These properties make this compound a useful tool for studying the neurochemical mechanisms underlying addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
3-methyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.C2H2O4/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKCIURFOGFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)
![2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)

![1-[1-(4-biphenylylcarbonyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969029.png)
![2-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3969034.png)
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969052.png)

![3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
![4-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969095.png)
![3-cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)